5-(5-Chloro-2-thienyl)-1H-pyrazole
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Description
The compound “5-(5-Chloro-2-thienyl)-1H-pyrazole” is likely to be an organic compound given its structure. It contains a pyrazole ring, which is a type of aromatic organic compound. The “5-Chloro-2-thienyl” part indicates the presence of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as “5-Chloro-2-thiophenecarboxaldehyde” have been used in the synthesis of various other compounds .Scientific Research Applications
Anti-inflammatory Applications
The design and synthesis of novel thienyl-pyrazole carboxamides have been explored for their potential in treating inflammation-mediated disorders. By employing a 3+2 annulation synthesis method using Amberlyst-15 as a catalyst, researchers developed compounds showing promising inhibition of Phospholipase A2, an enzyme associated with inflammatory responses. These compounds exhibit linear mixed-type inhibition, indicating their binding to an allosteric site on the enzyme, distinct from the calcium or substrate binding sites. This research presents these thienyl-pyrazole derivatives as potential prototypes for anti-inflammatory drugs (Kumar et al., 2018).
Applications in Photovoltaic Devices
Thieno[3,4-b]pyrazine-based and 2,1,3-Benzothiadiazole-based donor−acceptor copolymers synthesized from thienyl-pyrazole derivatives have shown significant potential in photovoltaic applications. The study synthesized two types of thieno[3,4-b]pyrazine-based monomers, which were copolymerized with donor segments to create copolymers with excellent optical and electrochemical properties. These copolymers exhibited promising photovoltaic performance, highlighting the role of thienyl-pyrazole derivatives in the development of materials for solar energy conversion (Zhou et al., 2010).
Anticancer Potential
Pyrazoline derivatives synthesized from thienyl-pyrazole compounds have been evaluated for their anticancer effects on various human cancer cell lines. Among these, certain derivatives demonstrated effective cytotoxic activities, notably against pancreatic adenocarcinoma and glioblastoma cell lines. These findings suggest the potential of thienyl-pyrazole derivatives as leads for the development of new anticancer agents, with mechanisms of action including apoptosis induction and DNA cleavage enhancement (Karabacak et al., 2015).
Antibacterial and Antifungal Activities
Thienyl-pyrazole derivatives have been explored for their antibacterial and antifungal properties. Research into pyrazole acyl thiourea derivatives, for instance, has uncovered compounds with significant antifungal activities against various pathogens, demonstrating the broad-spectrum potential of these compounds in combating drug-resistant microbial strains. This highlights the versatility of thienyl-pyrazole derivatives in developing new antimicrobial agents (Wu et al., 2012).
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXDQMFQOLBKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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